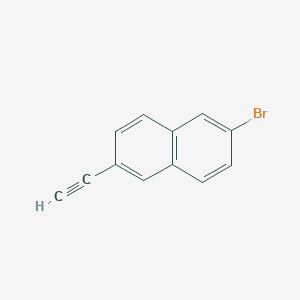
4-(1,3-oxazol-2-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-oxazol-2-yl)butanoic acid is a synthetic compound that has gained significant attention in scientific research due to its various useful properties. It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. A series of novel Mn(II), Co(II), Ni(II), Cu(II) and Zn(II) complexes with oxaprozin (Hoxa), a non-steroidal anti-inflammatory drug, has been synthesized . The general formula of the complexes is [M(H2O)2(oxa)2]·xH2O, with x=2 for M=Mn, Co and Ni and x=1.5 for Zn .Molecular Structure Analysis
The molecular formula of this compound is C7H9NO3 . Its molecular weight is 155.15 .Chemical Reactions Analysis
The chemical reactions of this compound are complex and involve various steps. For example, a series of novel Mn(II), Co(II), Ni(II), Cu(II) and Zn(II) complexes with oxaprozin (Hoxa), a non-steroidal anti-inflammatory drug, has been synthesized .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1,3-oxazol-2-yl)butanoic acid involves the synthesis of the oxazole ring followed by the addition of a butanoic acid group.", "Starting Materials": [ "2-bromo-1-phenylethanone", "ethyl oxalate", "hydrazine hydrate", "sodium hydroxide", "butyric anhydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(1-phenylethylidene)hydrazinecarboxamide by reacting 2-bromo-1-phenylethanone with hydrazine hydrate in the presence of sodium hydroxide.", "Step 2: Cyclization of 2-(1-phenylethylidene)hydrazinecarboxamide with ethyl oxalate in the presence of hydrochloric acid to form 2-(1-phenylethylidene)-2,3-dihydro-1,3-oxazole-4-carboxamide.", "Step 3: Hydrolysis of 2-(1-phenylethylidene)-2,3-dihydro-1,3-oxazole-4-carboxamide with sodium hydroxide to form 4-(1-phenylethyl)oxazole-2-carboxylic acid.", "Step 4: Esterification of 4-(1-phenylethyl)oxazole-2-carboxylic acid with butyric anhydride in the presence of sodium bicarbonate to form 4-(1-phenylethyl)butanoic acid.", "Step 5: Decarboxylation of 4-(1-phenylethyl)butanoic acid with sodium hydroxide to form 4-(1,3-oxazol-2-yl)butanoic acid." ] } | |
Numéro CAS |
951217-55-3 |
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
4-(1,3-oxazol-2-yl)butanoic acid |
InChI |
InChI=1S/C7H9NO3/c9-7(10)3-1-2-6-8-4-5-11-6/h4-5H,1-3H2,(H,9,10) |
Clé InChI |
LSBHXKZAGALASX-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=N1)CCCC(=O)O |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



